molecular formula C36H63N11O8 B013249 2-furoyl-LIGRLO-amide CAS No. 729589-58-6

2-furoyl-LIGRLO-amide

Cat. No. B013249
M. Wt: 778 g/mol
InChI Key: OSKIRYSKGDEIOG-WTWMNNMUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

"2-furoyl-LIGRLO-amide" is a potent and selective agonist of the proteinase-activated receptor 2 (PAR2), which is involved in various biological activities. It has shown significant efficacy in increasing intracellular calcium in PAR2-expressing cells and is far more potent than similar compounds in vasodilation and hyperpolarization assays without causing non-PAR2-mediated adverse effects (McGuire et al., 2004).

Synthesis Analysis

The synthesis of 2-furoyl-LIGRLO-amide involves advanced organic synthesis techniques, including methods for the synthesis of amido substituted furans. These methods include the thermolysis of furan-2-carbonyl azide, C-N cross-coupling reactions, and the use of cyclic carbinol amides with triflic anhydride for generating 2-amidofurans (Padwa et al., 2003).

Molecular Structure Analysis

The molecular structure of 2-furoyl-LIGRLO-amide features a N-terminal furoyl group modification, enhancing its selectivity and potency towards PAR2. The structure's efficiency is attributed to this modification, which significantly impacts its biological activity and interaction with PAR2 (McGuire et al., 2004).

Chemical Reactions and Properties

Chemical properties of 2-furoyl-LIGRLO-amide highlight its stability and selectivity in biological systems. It does not cause non-PAR2-mediated effects, making it superior to other PAR2 activators. Its reactions and stability are likely influenced by the furoyl modification, enhancing its interaction with the receptor (McGuire et al., 2004).

Physical Properties Analysis

Although specific studies detailing the physical properties of 2-furoyl-LIGRLO-amide were not found, the physical properties of similar compounds can often be inferred by their molecular structure, solubility, and stability under various conditions. The furoyl group may affect its solubility and thermal stability, important for its storage and application in biological experiments.

Chemical Properties Analysis

The chemical properties of 2-furoyl-LIGRLO-amide, particularly its reactivity and interaction with PAR2, are central to its function as a potent agonist. The compound's selective activation of PAR2 over other receptors underscores its chemical specificity, likely due to the unique spatial configuration and electronic properties conferred by the furoyl group (McGuire et al., 2004).

Scientific Research Applications

  • Pharmacological Applications:

    • Proteinase-Activated Receptor 2 (PAR2) Activation: 2-Furoyl-LIGRLO-NH2 is identified as the most potent and selective PAR2 activator in biological systems, according to McGuire et al. (2004) (McGuire et al., 2004). This has implications in various physiological and pathological processes.
    • Binding Affinities: The compound [3H]2furoylLIGRLNH2 shows improved binding affinities to human PAR2 compared to its EC50 values for Ca2+ mobilization assays, highlighting its significance in receptor studies (Kanke et al., 2005) (Kanke et al., 2005).
    • Visualization in Cells: Derivatized 2-Furoyl-LIGRLO-amide serves as a versatile and selective probe for PAR2 binding and visualization in various cell types, as explored by Hollenberg et al. (2008) (Hollenberg et al., 2008).
    • Diabetes and Obesity Treatment: Research by Kagota et al. (2011) suggests that PAR2 agonists, like 2-Furoyl-LIGRLO-amide, might be effective in treating conditions like diabetes and obesity, as they preserve arterial vasodilation in obese type 2 diabetic mice (Kagota et al., 2011).
  • Chemical and Organic Synthesis Applications:

    • Catalytic Applications: 2-Furanylboronic acid, related to 2-furoyl compounds, is an effective catalyst for direct amide formation, useful in converting various carboxylic acids and amines into amides (Tam et al., 2015) (Tam et al., 2015).
    • Microwave-Induced Cyclization: Crawford et al. (2003) demonstrate that furanylamides undergo intramolecular cyclization under microwave conditions, leading to various rearranged products, including dihydroquinone and oxabicycles (Crawford et al., 2003).
    • IMDAF Cycloaddition: Padwa et al. (1998) present a method using intramolecular Diels-Alder cycloaddition of 2-amidofurans for preparing pyrrolophenanthridine alkaloids (Padwa et al., 1998).
  • Other Relevant Research:

    • Novel Synthetic Methods: Studies like those by Singh et al. (2012) explore novel synthetic methods for complex compounds involving furan derivatives, demonstrating unique molecular conformations and strong hydrogen bonding (Singh et al., 2012).
    • Amide Formation Techniques: Research is continuously evolving in the field of amide formation, with applications in pharmaceuticals and biologically active compounds, as indicated by Pattabiraman and Bode (2011) and others (Pattabiraman & Bode, 2011).

Safety And Hazards


  • Safety : 2-furoyl-LIGRLO-amide has been studied in vitro and in animal models. Its safety profile appears favorable, but further investigations are needed.

  • Hazards : No significant hazards have been reported, but caution should be exercised during handling and administration.


Future Directions


  • Investigate the therapeutic potential of 2-furoyl-LIGRLO-amide in PAR2-related diseases.

  • Optimize its pharmacokinetics and bioavailability for clinical use.

  • Explore potential applications beyond PAR2 activation.


properties

IUPAC Name

N-[(2S)-1-[[(2S,3S)-1-[[2-[[(2S)-5-(diaminomethylideneamino)-1-[[(2S)-1-[[(2S)-1,5-diamino-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C36H63N11O8/c1-7-22(6)29(47-33(52)26(18-21(4)5)46-34(53)27-13-10-16-55-27)35(54)42-19-28(48)43-24(12-9-15-41-36(39)40)31(50)45-25(17-20(2)3)32(51)44-23(30(38)49)11-8-14-37/h10,13,16,20-26,29H,7-9,11-12,14-15,17-19,37H2,1-6H3,(H2,38,49)(H,42,54)(H,43,48)(H,44,51)(H,45,50)(H,46,53)(H,47,52)(H4,39,40,41)/t22-,23-,24-,25-,26-,29-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSKIRYSKGDEIOG-WTWMNNMUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC(C)C)C(=O)NC(CCCN)C(=O)N)NC(=O)C(CC(C)C)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCN)C(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)C1=CC=CO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H63N11O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-furoyl-LIGRLO-amide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-furoyl-LIGRLO-amide
Reactant of Route 2
2-furoyl-LIGRLO-amide
Reactant of Route 3
2-furoyl-LIGRLO-amide
Reactant of Route 4
2-furoyl-LIGRLO-amide
Reactant of Route 5
Reactant of Route 5
2-furoyl-LIGRLO-amide
Reactant of Route 6
2-furoyl-LIGRLO-amide

Citations

For This Compound
192
Citations
JJ McGuire, M Saifeddine, CR Triggle, K Sun… - … of Pharmacology and …, 2004 - ASPET
A peptide corresponding to a proteinase-activated receptor 2 (PAR 2 )-activating peptide with an N-terminal furoyl group modification, 2-furoyl-LIGRLO-NH 2 , was assessed for PAR 2 -…
Number of citations: 173 jpet.aspetjournals.org
MD Hollenberg, B Renaux, E Hyun, S Houle… - … of Pharmacology and …, 2008 - ASPET
The proteinase-activated receptor-2 (PAR 2 )-activating peptide with an N-terminal furoyl group modification, 2-furoyl-LIGRLO-NH 2 (2fLI), was derivatized via its free ornithine amino …
Number of citations: 41 jpet.aspetjournals.org
JC Hennessey - 2015 - research.library.mun.ca
… 2+ , induced by PAR2 agonist 2-furoyl-LIGRLO-amide (2fly), have been demonstrated in cell … Hypothesis 1 is that Ca 2+ -events evoked by PAR2-AP 2-furoyl-LIGRLO-amide will not …
Number of citations: 4 research.library.mun.ca
JC Hennessey, JJ McGuire - PLoS One, 2013 - journals.plos.org
… PAR2 activating peptide 2-furoyl-LIGRLO-amide in aortas of … by the additions of 2-furoyl-LIGRLO-amide, acetylcholine, and … relaxations induced by 2-furoyl-LIGRLO-amide were less in …
Number of citations: 9 journals.plos.org
M Renouf, K Mihara, M Saifeddine… - The FASEB …, 2021 - Wiley Online Library
… However, there was no calcium response upon stimulation of either PAR by their selective peptide agonists, TFLLR-amide and 2-furoyl-LIGRLO-amide for PARs 1 and 2, respectively. …
KH Hughes, EP Wijekoon, JE Valcour… - Canadian journal of …, 2013 - cdnsciencepub.com
… When this study was initiated, the doses of 2-furoyl-LIGRLO-amide were selected based on the reported effectiveness of acute bolus intravenous injections of the legacy PAR2-…
Number of citations: 14 cdnsciencepub.com
ZY Wang, P Wang, DE Bjorling - American Journal of …, 2009 - journals.physiology.org
… a selective PAR-2 agonist, 2-furoyl-LIGRLO-amide (3 μM), also increased COX-2 protein abundance (P < 0.05). We further demonstrated that 2-furoyl-LIGRLO-amide (3 μM) increased …
S Boitano, AN Flynn, SM Schulz… - Journal of medicinal …, 2011 - ACS Publications
… Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated … Derivatized 2-furoyl-LIGRLO-amide, a versatile and selective probe for proteinase-activated …
Number of citations: 43 0-pubs-acs-org.brum.beds.ac.uk
S Kagota, E Chia, JJ McGuire - British Journal of Pharmacology, 2011 - Wiley Online Library
… Effects of pretreatment of mesenteric arteries with an inhibitor of NOS on 2-furoyl-LIGRLO-amide (2fly)-, ACh- and nitroprusside-induced relaxations in db/db and C57BL/6J (C57) mice. …
JJ McGuire, BN Van Vliet, J Giménez, JC King… - … -European Journal of …, 2007 - Springer
… Relaxation responses of small mesenteric arteries to acetylcholine, bradykinin and the PAR-2 agonist, 2-furoyl-LIGRLO-amide (2fly), were assessed using wire myographs. MAP and …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.